molecular formula C9H17NOS B7516154 2-cyclopentylsulfanyl-N-methylpropanamide

2-cyclopentylsulfanyl-N-methylpropanamide

Cat. No. B7516154
M. Wt: 187.30 g/mol
InChI Key: SVTAPFAXUCZPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentylsulfanyl-N-methylpropanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

The mechanism of action of 2-cyclopentylsulfanyl-N-methylpropanamide involves the inhibition of 2-cyclopentylsulfanyl-N-methylpropanamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. The compound binds to the active site of 2-cyclopentylsulfanyl-N-methylpropanamide and prevents the enzyme from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can produce therapeutic effects.
Biochemical and Physiological Effects:
2-cyclopentylsulfanyl-N-methylpropanamide has been shown to produce various biochemical and physiological effects in scientific research. It has been shown to produce analgesic effects in animal models of pain, reduce inflammation in models of inflammatory bowel disease, and produce anxiolytic effects in models of anxiety. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyclopentylsulfanyl-N-methylpropanamide in lab experiments is its potent inhibitory effect on 2-cyclopentylsulfanyl-N-methylpropanamide. This allows for the precise modulation of endocannabinoid levels in the body and can produce consistent and reproducible results. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-cyclopentylsulfanyl-N-methylpropanamide. One area of interest is the potential therapeutic applications of the compound in various diseases, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective 2-cyclopentylsulfanyl-N-methylpropanamide inhibitors that can produce even greater therapeutic effects. Additionally, there is a need for further research into the long-term effects of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-cyclopentylsulfanyl-N-methylpropanamide involves the reaction of 2-cyclopentylsulfanylpropanoic acid with N-methylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere such as nitrogen gas. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

2-cyclopentylsulfanyl-N-methylpropanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of 2-cyclopentylsulfanyl-N-methylpropanamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. Inhibition of 2-cyclopentylsulfanyl-N-methylpropanamide leads to increased levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-7(9(11)10-2)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTAPFAXUCZPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)SC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentylsulfanyl-N-methylpropanamide

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